
5-Chloro-2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a complex organic compound featuring a pyrimidine core substituted with a chlorinated thiophene and a sulfonyl piperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multi-step organic synthesis. One common route includes:
-
Formation of the Piperidine Intermediate
Starting Materials: 5-chlorothiophene-2-sulfonyl chloride and piperidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.
Product: 1-((5-chlorothiophen-2-yl)sulfonyl)piperidine.
-
Coupling with Pyrimidine
Starting Materials: 1-((5-chlorothiophen-2-yl)sulfonyl)piperidine and 5-chloro-2-hydroxypyrimidine.
Reaction Conditions: The coupling reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an inert atmosphere.
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions
Conditions: Typically involve nucleophilic or electrophilic reagents.
Products: Substituted derivatives of the original compound.
-
Oxidation and Reduction
Conditions: Use of oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Products: Oxidized or reduced forms of the compound, potentially altering the functional groups.
-
Coupling Reactions
Conditions: Catalyzed by palladium or other transition metals.
Products: Larger, more complex molecules formed by coupling with other aromatic or heterocyclic compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: Palladium catalysts, DCC.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: Incorporated into polymers to enhance their thermal and chemical stability.
Biology and Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in oncology and anti-inflammatory drugs.
Biological Probes: Used in the design of molecular probes for studying biological pathways.
Industry
Agriculture: Potential use in the development of agrochemicals.
Electronics: Utilized in the synthesis of organic semiconductors.
Mécanisme D'action
The mechanism by which 5-Chloro-2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal applications, it may act by:
Inhibiting Enzymes: Binding to active sites of enzymes, thereby inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-((1-(thiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine: Lacks the additional chlorine atom on the thiophene ring.
2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine: Lacks the chlorine atom on the pyrimidine ring.
Uniqueness
5-Chloro-2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is unique due to the presence of both chlorine atoms, which can significantly influence its electronic properties and reactivity, making it a versatile compound in various chemical and biological applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Propriétés
IUPAC Name |
5-chloro-2-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O3S2/c14-9-6-16-13(17-7-9)21-10-2-1-5-18(8-10)23(19,20)12-4-3-11(15)22-12/h3-4,6-7,10H,1-2,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBSERYPIDSLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Cl)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(5-Methylthiophen-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2780581.png)
![Benzyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2780582.png)
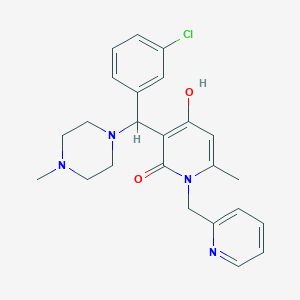
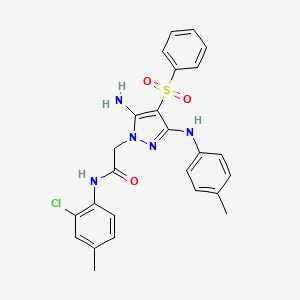
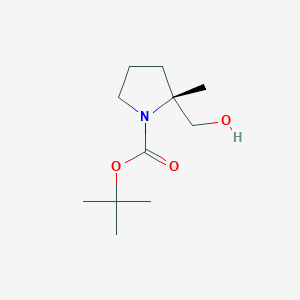
![3-allyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2780588.png)
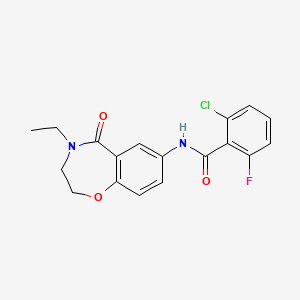
![N'-[(E)-(4-Bromophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B2780590.png)
![7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2780591.png)
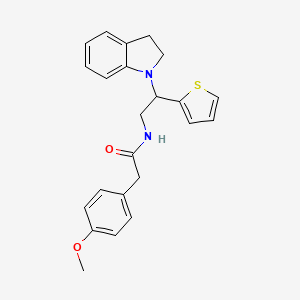
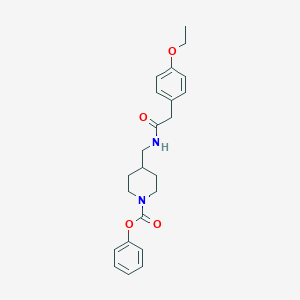
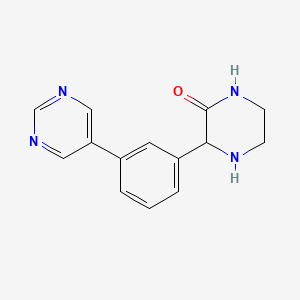
![N-(5-chloro-2-methoxyphenyl)-2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2780598.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-methyloxalamide](/img/structure/B2780604.png)
